molecular formula C9H11NOS B1276683 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde CAS No. 24372-47-2

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B1276683
CAS No.: 24372-47-2
M. Wt: 181.26 g/mol
InChI Key: RWIPJWADUBFTGN-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C9H11NOS. It features a thiophene ring substituted with a pyrrolidine group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine under suitable conditions. One common method is the condensation reaction, where thiophene-2-carbaldehyde is reacted with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out in an organic solvent like toluene, under reflux conditions, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The thiophene ring and pyrrolidine group contribute to the compound’s overall reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure with a pyrazole ring instead of pyrrolidine.

    Thiophene-2-carbaldehyde: Lacks the pyrrolidine group, simpler structure.

    Pyrrolidine-2-carbaldehyde: Lacks the thiophene ring, simpler structure

Uniqueness

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring, pyrrolidine group, and aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-pyrrolidin-1-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPJWADUBFTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427664
Record name 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24372-47-2
Record name 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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